molecular formula C16H23NO4 B2574146 2,2,4-Trimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid CAS No. 2280224-10-2

2,2,4-Trimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid

Cat. No. B2574146
CAS RN: 2280224-10-2
M. Wt: 293.363
InChI Key: NCJQNGAQQCKNAW-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid, also known as TMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a derivative of the amino acid leucine and has been studied for its effects on various biochemical and physiological processes.

Scientific Research Applications

2,2,4-Trimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid has been studied for its potential therapeutic properties in various scientific research applications. One area of research has focused on the use of this compound as a potential treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Another area of research has focused on the use of this compound as a potential treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which plays a role in the development of Alzheimer's disease. This compound has also been shown to inhibit the activity of the mTOR signaling pathway, which plays a role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can improve cognitive function. This compound has also been shown to reduce inflammation and oxidative stress, which are believed to play a role in the development of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2,4-Trimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new treatments for various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the study of 2,2,4-Trimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid. One area of research could focus on the development of new treatments for Alzheimer's disease and cancer based on the therapeutic properties of this compound. Another area of research could focus on the development of new methods for synthesizing this compound, which could improve its availability and reduce its cost. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential effects on various biochemical and physiological processes.

Synthesis Methods

2,2,4-Trimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid can be synthesized through a multi-step process that involves the reaction of leucine with various reagents. The first step involves the protection of the amino group of leucine, followed by the reaction of the protected leucine with a reagent such as phenyl chloroformate to form the phenylmethoxycarbonyl (PMC) derivative. The PMC derivative is then reacted with 2,2,4-trimethylpentanoyl chloride to form this compound.

properties

IUPAC Name

2,2,4-trimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11(2)13(16(3,4)14(18)19)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJQNGAQQCKNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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